molecular formula C10H12N2O B113132 3-amino-N-cyclopropylbenzamide CAS No. 871673-24-4

3-amino-N-cyclopropylbenzamide

Cat. No. B113132
CAS RN: 871673-24-4
M. Wt: 176.21 g/mol
InChI Key: XTQFXSVIFJUEAP-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropylbenzamide is a compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a potential drug molecule that has gained rapid attention as a key therapeutic agent among the scientific community.


Synthesis Analysis

The synthesis of benzamides, which includes this compound, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O/c11-8-3-1-2-7 (6-8)10 (13)12-9-4-5-9/h1-3,6,9H,4-5,11H2, (H,12,13) and the InChI key is XTQFXSVIFJUEAP-UHFFFAOYSA-N .

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

3-amino-N-cyclopropylbenzamide is structurally related to a class of compounds known as N-substituted benzamides and acetamides, commonly referred to as U-drugs, which have been explored for their pharmacological properties. These compounds have significant impact on drug markets, with some, like U-47700, being reported to provide euphoric effects. Research has shown that the emergence of compounds with similar chemical structures on the illicit drugs market is noteworthy, and there is a growing interest in structurally related opioids, indicating the chemical's relevance in pharmacology and its potential for abuse (Sharma et al., 2018).

GABAergic and Glutamatergic Effects on Dopamine Function

The compound has been mentioned in the context of studies investigating the influence of GABAergic and glutamatergic effects on dopamine function in various brain regions. Although not directly related to this compound, these studies provide a framework for understanding the compound's potential interactions with neurotransmitter systems and its implications in neuropsychiatric disorders (Nikolaus et al., 2020).

Nitric Oxide's Role in Hemorrhagic Shock

Research has also discussed the roles of nitric oxide in the pathogenesis of conditions like hemorrhagic shock, hinting at the broader context in which similar compounds can be studied for their biological activities and potential therapeutic applications (Szabó & Billiar, 1999).

Application in Organic Light Emitting Diodes (OLEDs)

Studies have also explored the use of similar compounds in the field of Organic Light Emitting Diodes (OLEDs). The research highlights the importance of certain chemical structures in the development of highly emissive phosphorescent complexes used in display and illumination devices, which may suggest potential applications of this compound in material sciences and electronics (Chi & Chou, 2010).

Role in Drug Delivery Systems

Further research has emphasized the role of certain peptides, which could be structurally or functionally related to this compound, in drug delivery systems. These studies underscore the compound's potential utility in enhancing the delivery of therapeutic agents across cellular barriers, highlighting its significance in pharmaceutical sciences (Xie et al., 2020).

Safety and Hazards

The safety information for 3-amino-N-cyclopropylbenzamide includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . For more detailed safety data, please refer to the Safety Data Sheets .

properties

IUPAC Name

3-amino-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQFXSVIFJUEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427703
Record name 3-amino-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871673-24-4
Record name 3-amino-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-n-cyclopropylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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